2-Methyl-6-(trifluoromethyl)nicotinamide
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Overview
Description
2-Methyl-6-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C8H7F3N2O and a molecular weight of 204.15 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a trifluoromethyl group attached to a nicotinamide backbone .
Preparation Methods
The synthesis of 2-Methyl-6-(trifluoromethyl)nicotinamide typically involves the introduction of a trifluoromethyl group into the nicotinamide structure. One common synthetic route includes the reaction of 2-methyl-6-chloronicotinamide with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-Methyl-6-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amines or alcohols.
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)nicotinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is employed in proteomics research to study protein interactions and functions.
Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways, particularly those involving nicotinamide adenine dinucleotide (NAD) metabolism.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, including those involved in NAD metabolism and oxidative stress responses .
Comparison with Similar Compounds
2-Methyl-6-(trifluoromethyl)nicotinamide can be compared with other similar compounds, such as:
2-Methyl-6-(trifluoromethyl)pyridine: This compound lacks the amide group present in this compound, resulting in different chemical reactivity and biological activity.
6-(Trifluoromethyl)nicotinamide: This compound does not have the methyl group at the 2-position, which can influence its chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c1-4-5(7(12)14)2-3-6(13-4)8(9,10)11/h2-3H,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJKJHKVOIBAPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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